ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate

Description

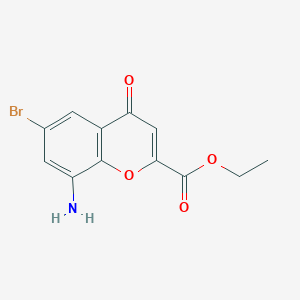

Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate is a chromene derivative featuring a bicyclic core structure with a ketone group at position 4, an ethyl ester at position 2, and substituents including a bromine atom at position 6 and an amino group at position 6. Its molecular formula is C₁₂H₁₀BrNO₄, with a molecular weight of 328.12 g/mol.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-amino-6-bromo-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO4/c1-2-17-12(16)10-5-9(15)7-3-6(13)4-8(14)11(7)18-10/h3-5H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHNRAVVVZFEGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC(=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 4-oxo-4H-chromene-2-carboxylate, followed by the introduction of the amino group through nucleophilic substitution. The final step involves esterification to introduce the ethyl ester group. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .

Chemical Reactions Analysis

Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a de-brominated product.

Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate has shown promising results in anticancer research. Studies indicate that it can induce apoptosis in cancer cell lines, particularly in breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism appears to involve the modulation of apoptotic pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 18 |

| HeLa | 15 |

In vitro studies have demonstrated that this compound inhibits cancer cell proliferation, suggesting its potential as a lead compound for drug development aimed at treating various cancers .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes related to neurodegenerative diseases. Specifically, it has shown potential as an acetylcholinesterase inhibitor, which is crucial for developing treatments for conditions like Alzheimer's disease .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against several pathogens. Laboratory tests have revealed its effectiveness against both bacterial and fungal strains.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These findings suggest that the compound could be developed into a therapeutic agent for treating infections .

Agricultural Applications

The compound's antimicrobial properties extend to agricultural applications, where it may be utilized as a natural pesticide or fungicide. Its effectiveness against plant pathogens can potentially reduce reliance on synthetic chemicals in agriculture .

Case Studies

-

Anticancer Mechanisms

A study published in the Journal of Medicinal Chemistry explored the structure–activity relationship of ethyl 8-amino-6-bromo-4-oxo-4H-chromene derivatives. The research highlighted how modifications to the chromene structure could enhance anticancer efficacy, providing insights into optimizing drug design . -

Neuroprotective Effects

Research conducted on the neuroprotective effects of this compound indicated that it could prevent neuronal cell death induced by oxidative stress. This study supports its potential use in developing therapies for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. The amino and bromo groups play a crucial role in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The following table highlights key structural differences between the target compound and its analogs:

Key Observations :

- Substituent Effects: The amino group in the target compound distinguishes it from the methoxy (electron-donating) and formyl (electron-withdrawing) groups in the analog from . This difference impacts solubility and reactivity, with the amino group favoring hydrophilic interactions.

- Halogenation : The dual halogenation (Br, Cl) in the compound increases molecular weight and lipophilicity compared to the target compound’s single bromine.

- Ester Position : The ester at position 2 in the target compound may alter conjugation and steric hindrance compared to position 3 () or 4 (), affecting hydrolytic stability and intermolecular interactions.

Physicochemical and Reactivity Comparisons

Solubility and Lipophilicity :

- The amino group in the target compound enhances water solubility via hydrogen bonding, whereas the methoxy group in ’s analog and halogenated compounds () increase lipophilicity.

- The dual halogens (Br, Cl) in ’s compound likely render it more membrane-permeable but less soluble in polar solvents.

Reactivity :

- The amino group in the target compound can act as a nucleophile or participate in Schiff base formation, contrasting with the formyl group in ’s analog, which is electrophilic and prone to condensation reactions.

- The bromo and chloro substituents in ’s compound may undergo nucleophilic aromatic substitution, while the target compound’s amino group could be susceptible to oxidation.

Biological Activity

Overview

Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate is a synthetic organic compound with the molecular formula C12H10BrNO4. It belongs to the chromene class of compounds, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound's unique structure, featuring an amino group at the 8th position and a bromo group at the 6th position, contributes to its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to inhibit antiapoptotic proteins such as Bcl-2. Structure-activity relationship (SAR) studies have shown that modifications at the 6-position of the chromene ring can enhance binding affinity to these proteins, leading to increased cytotoxicity against cancer cell lines. For instance, derivatives of this compound demonstrated a >13-fold increase in cytotoxicity compared to less active analogs .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino and bromo groups facilitate binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This modulation can lead to apoptosis in cancer cells, making the compound a candidate for further development as an anticancer agent .

Comparative Analysis

The biological activity of this compound can be compared with other chromene derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate | Lacks bromo group | Reduced anticancer activity |

| Ethyl 6-bromo-4-oxo-4H-chromene-2-carboxylate | Similar structure but different substituents | Moderate antibacterial activity |

| Ethyl 8-amino-6-chloro-4-oxo-4H-chromene-2-carboxylate | Chloro substitution instead of bromo | Varies in activity |

This table highlights how variations in substituent groups can significantly alter biological activities.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on Jurkat cells (a T-cell leukemia line). Results indicated that the compound sensitized these cells to cisplatin treatment, enhancing therapeutic efficacy against resistant cancer types .

- Antimicrobial Testing : In another study, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results showed promising inhibition zones, indicating substantial antibacterial properties that warrant further exploration for clinical applications .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate, and how can reaction yields be optimized?

Answer:

Synthesis typically involves multi-step reactions, including cyclization of substituted salicylaldehydes with active methylene compounds, followed by bromination and amination. Key steps include:

- Cyclization: Base-catalyzed condensation (e.g., piperidine in ethanol) to form the chromene backbone.

- Bromination: Electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.

- Amination: Nucleophilic displacement or reductive amination at the 8-position.

Optimization strategies include factorial design to test variables (temperature, solvent polarity, catalyst loading) and computational reaction path analysis to identify energy barriers .

Advanced: How do steric and electronic effects of the 6-bromo and 8-amino substituents influence the compound’s reactivity in nucleophilic addition reactions?

Answer:

- 6-Bromo Group: Acts as an electron-withdrawing group, increasing electrophilicity at the 4-oxo position. This enhances susceptibility to nucleophilic attack (e.g., Grignard reagents).

- 8-Amino Group: Provides hydrogen-bonding capability, stabilizing transition states in asymmetric syntheses. Steric hindrance from the ethyl ester at position 2 may restrict access to certain reaction sites.

Methodology: Substituent effects are quantified via Hammett σ constants and validated by X-ray charge-density maps .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- Spectroscopy:

- 1H/13C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the chromene ring.

- IR: Confirm carbonyl (4-oxo, ester) and amine stretches.

- Crystallography: Single-crystal X-ray diffraction (using SHELXL) resolves bond angles and detects disorder in the chromene ring .

Advanced: How can quantum mechanical calculations predict regioselectivity in derivatization reactions of this compound?

Answer:

Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For example:

- Electrophilic Regions: 4-oxo carbon (f⁺ > 0.1).

- Nucleophilic Regions: 8-amino group (f⁻ > 0.08).

Application: Simulations guide selective functionalization (e.g., acylation at the amine) and reduce trial-and-error experimentation .

Advanced: What crystallographic challenges arise from the planar chromene ring system, and how are they resolved?

Answer:

The chromene core’s planarity can lead to disorder in crystal lattices, especially with bulky substituents. Mitigation strategies:

- High-Resolution Data: Collect at low temperature (100 K) to reduce thermal motion.

- Refinement: Use SHELXL’s restraints (e.g., DELU, SIMU) to model anisotropic displacement parameters .

Basic: What purification techniques are recommended to isolate this compound from common by-products?

Answer:

- Chromatography: Flash column chromatography (silica gel, ethyl acetate/hexane gradient) separates unreacted precursors.

- Recrystallization: Ethanol/DMF mixtures exploit solubility differences. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How do conflicting bioactivity results in cytotoxicity assays arise, and how can they be reconciled?

Answer:

Discrepancies often stem from:

- Assay Conditions: Variability in cell lines (e.g., HeLa vs. MCF-7) or incubation times.

- Compound Stability: Degradation under assay conditions (e.g., ester hydrolysis).

Resolution: Validate purity (HPLC-MS), confirm structure (X-ray), and standardize protocols across labs .

Advanced: What high-throughput strategies expedite the exploration of this compound’s pharmacological potential?

Answer:

- Combinatorial Libraries: Automated parallel synthesis of derivatives with varied substituents.

- Virtual Screening: Molecular docking against target proteins (e.g., kinases) to prioritize candidates for testing.

- Microplate Assays: 96-well plate formats for rapid IC50 determination .

Basic: How does solvent polarity affect the compound’s stability during long-term storage?

Answer:

- Polar Aprotic Solvents (DMF, DMSO): Stabilize via hydrogen bonding with the 8-amino group but risk ester hydrolysis.

- Non-Polar Solvents (Hexane): Minimize degradation but may cause precipitation.

Recommendation: Store in anhydrous dichloromethane at -20°C under inert atmosphere .

Advanced: What mechanistic insights explain the compound’s fluorescence quenching in acidic environments?

Answer:

Protonation of the 8-amino group disrupts the conjugated π-system, reducing fluorescence intensity. Methodology:

- pH Titration: Monitor emission spectra at varying pH.

- TD-DFT Calculations: Model excited-state proton transfer dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.